Methyl 3-(3-aminopropanamido)propanoate hydrochloride
Overview
Description
Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-aminopropanamido)propanoate hydrochloride can be synthesized through the esterification of β-Alanine with methanol, followed by the amidation of the resulting methyl 3-aminopropanoate with 3-aminopropanoic acid . The reaction typically requires a catalyst such as hydrochloric acid and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminopropanamido)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(3-aminopropanamido)propanoate hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 3-(3-aminopropanamido)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminopropanoate hydrochloride: A similar compound with a simpler structure, used in similar applications.
Methyl 3-(3-aminomethyl)phenylpropanoate hydrochloride: Another related compound with different functional groups, offering distinct chemical properties.
Uniqueness
Methyl 3-(3-aminopropanamido)propanoate hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. Its ability to undergo various modifications makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 3-(3-aminopropanoylamino)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-12-7(11)3-5-9-6(10)2-4-8;/h2-5,8H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGDOGMGZAJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207857-24-7 | |
Record name | β-Alanine, β-alanyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207857-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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